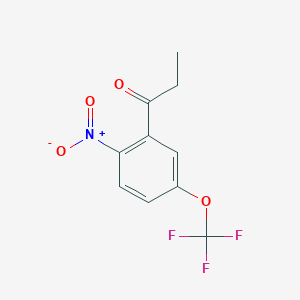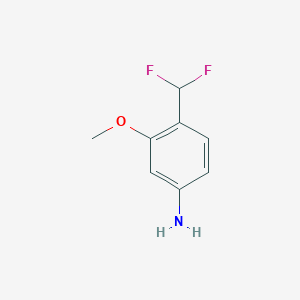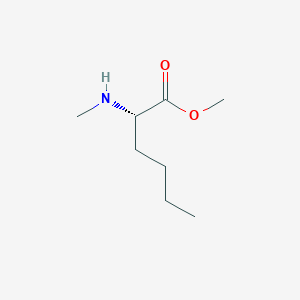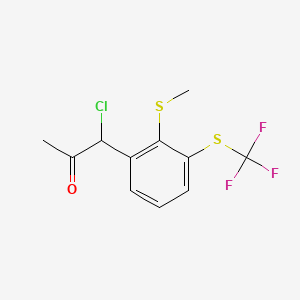![molecular formula C8H9BO3 B14059741 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxaboroles .
Applications De Recherche Scientifique
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves the inhibition of specific enzymes. For instance, it inhibits leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in microorganisms. This inhibition occurs through the formation of an adduct with the enzyme, blocking its activity and thereby preventing the synthesis of essential proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tavaborole: Another benzoxaborole used as an antifungal agent.
Crisaborole: A benzoxaborole used in the treatment of inflammatory skin conditions.
Uniqueness
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific structural features and its ability to inhibit a broad range of enzymes. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H9BO3 |
|---|---|
Poids moléculaire |
163.97 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-2-6(10)3-8-7(5)4-12-9(8)11/h2-3,10-11H,4H2,1H3 |
Clé InChI |
JAWBHMSFYQJSEF-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC(=CC(=C2CO1)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
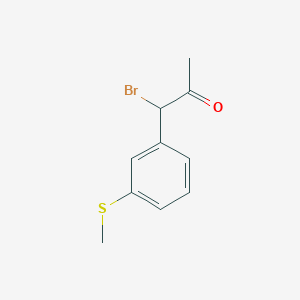
![N-[5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B14059665.png)
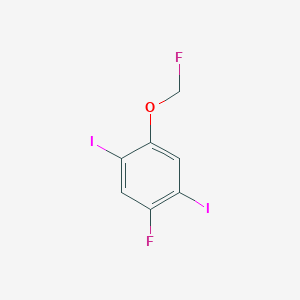
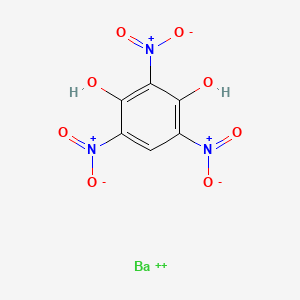
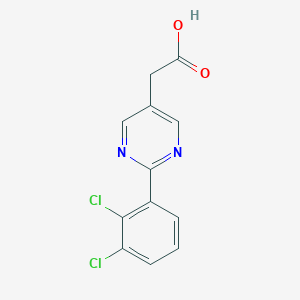
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
